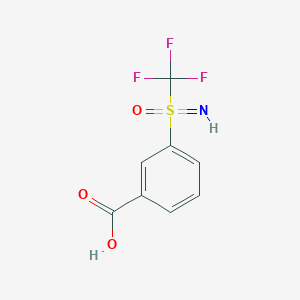![molecular formula C15H21N3O B2528976 N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2305317-53-5](/img/structure/B2528976.png)
N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with an ethyl group and a phenyl group, which is further connected to a prop-2-enamide moiety.
Métodos De Preparación
The synthesis of N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylpiperazine and 2-bromo-1-phenylprop-2-en-1-one.
Reaction Conditions: The 4-ethylpiperazine is reacted with 2-bromo-1-phenylprop-2-en-1-one under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and bases (potassium carbonate).
Aplicaciones Científicas De Investigación
N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activity.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to neurotransmission, inflammation, and cell signaling.
Comparación Con Compuestos Similares
N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide can be compared with other piperazine derivatives:
Similar Compounds: Compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide.
Propiedades
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-15(19)16-13-7-5-6-8-14(13)18-11-9-17(4-2)10-12-18/h3,5-8H,1,4,9-12H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKQPAUMUKEBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)
![4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline](/img/structure/B2528899.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)
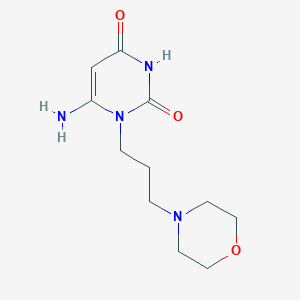
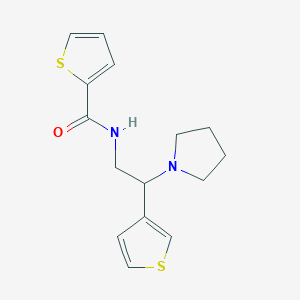
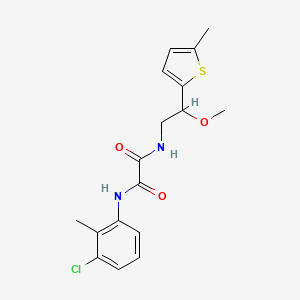
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)


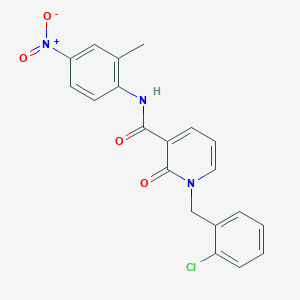
![N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2528915.png)
